Pharmacokinetic profiling of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine in murine models
Pharmacokinetic profiling of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine in murine models
Initiating the Analysis
I'm currently dissecting the request. The focus is pharmacokinetic profiling of that complex molecule in mice. I'm leaning toward creating an in-depth, technical guide or white paper format to tackle this.
Defining the Target Audience
I've clarified the target audience: researchers, scientists, and drug development professionals. I'm focusing on core requirements, specifically autonomy with editorial control and a custom structure based on the topic. Also, I'm aiming for scientific integrity through a Senior Application Scientist persona, explaining causality, and self-validating protocols with citations and references. Visualization is essential, with quantitative data tables, methodologies, and Graphviz diagrams specified. Finally, I'm investigating the chemical compound's identity.
Constructing PK Whitepaper
I'm currently focused on outlining the whitepaper's structure. I'm prioritizing a detailed methodology section that clearly articulates the approach for addressing the data scarcity of this compound. I aim to create a scientifically robust whitepaper, even in the absence of broad in vivo PK data.
Defining PK Experimental Design
I'm now determining the experimental design for DPMA PK profiling. I'll utilize established guidelines from the FDA and EMA for bioanalytical method validation and PK studies, adapting them to DPMA's specific properties. My analysis of the compound, 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine, shows it's a basic, moderately lipophilic small molecule (MW 201.27 g/mol ) that should be administered intravenously and orally in murine models. I'll need to account for its likely intestinal absorption and positive charge at stomach pH.
Considering Structural Analogies
I'm currently focused on the compound's imidazole core and the amine group, noting their prevalence in alpha-2 adrenergic receptor agonists. The structural similarity to detomidine is particularly interesting, suggesting potential for similar pharmacological activity. I'm moving toward hypotheses about receptor binding and possible mechanisms.
Framing Research Objectives
Outlining PK Study Details
I'm now diving deep into the specifics, including LC-MS/MS rationale and extraction methods, favoring solid-phase extraction. The in-vivo murine study is shaping up with IV and PO routes, dose selection, and sampling strategies, keeping the 3Rs and ICH M10 in mind. I'm building detailed methodologies for bioanalytical validation, animal dosing, and LC-MS/MS analysis, followed by NCA for PK parameter derivation. I'm focusing on those workflow and study design diagrams, too.
Visualizing Study Flow
I'm now drafting the study design diagram using DOT, focusing on clarity. I've defined the murine cohorts, dosing routes (IV and PO), sampling timepoints, and analytical workflow (protein precipitation and LC-MS/MS). I also plan to derive PK parameters using non-compartmental analysis (NCA).
Mapping Workflow Components
I'm now charting the analytical workflow for clarity, envisioning sequential steps. Sampling flows into preparation, which proceeds to non-compartmental analysis (NCA) for PK parameter derivation. I am further incorporating the LC-MS/MS method validation logic, incorporating ICH M10 guidance to ensure reliability.
Validating Analytical Procedures
I'm now focusing on ensuring the robustness of my analytical procedures. I'm incorporating internal standards and quality control samples to self-validate the system. I will cite the FDA and ICH M10 guidance (using their URLs, as found in a search) to back up my choice of LC-MS/MS, as well as serial microsampling protocols. I am confident in my choices and their sources.
Locating ICH and FDA
I've located both the ICH M10 guideline URL and the FDA equivalent. I'm focusing on the ICH document initially, and plan to cross-reference with the FDA resource for additional context. The goal is to comprehensively understand the bioanalytical method validation requirements.
Considering Microsampling Benefits
I'm now evaluating "One mouse, one pharmacokinetic profile" (Joyce et al., 2014) as a strong citation to justify the microsampling method in mice. It directly addresses the benefits of this technique (reduced animal use) and highlights its capacity to derive a complete pharmacokinetic profile from a single subject, which aligns perfectly with the 3Rs principles.
Structuring the Technical Guide
I've decided on the technical guide's title: "Pharmacokinetic Profiling of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine in Murine Models: A Comprehensive Bioanalytical and In Vivo Workflow". I am now sketching the guide's structure. I'll include an Executive Summary introducing the compound DPMA, its physicochemical properties, and how these affect the PK strategy. The goal is to get robust PK parameters using a self-validating LC-MS/MS workflow with serial murine microsampling. I'll make the first section: Physicochemical Rationale & Bioanalytical Strategy. I'll use ICH M10 guidance for the analytical validation.
Analyzing Extraction Technique
I'm now focusing on extraction chemistry. The compound's basic amine lends itself well to liquid-liquid extraction (LLE). Neutralizing the amine with a basic pH is crucial for optimal recovery and minimizing matrix effects. I'm leaning toward using a non-polar solvent like MTBE. The self-validating logic will include a stable-isotope-labeled internal standard (SIL-IS) from the start to address extraction recovery and ionization variability. I'll need to detail the bioanalytical method validation per ICH M10, with emphasis on selectivity/specificity, calibration, and precision.
Defining Study Procedures
I'm now detailing the in vivo murine study design and protocol. I'm choosing serial microsampling for its 3Rs compliance; Joyce et al., 2014, is my justification. I'll describe cohorts (IV and PO), dosing, and sampling time points (0.08-24 hours). Step-by-step protocols are being outlined, including dosing, microsampling, sample prep (LLE), and LC-MS/MS acquisition. Finally, I'll specify non-compartmental analysis for data evaluation.
Compiling Results and References
I'm now outlining the results section. I will detail representative pharmacokinetic parameters of DPMA in C57BL/6 mice, including Cmax, Tmax, AUC, Cl, Vss, and F%, in a table. I'm finalizing the references section, ensuring all URLs are valid for ICH M10 guidance and the Joyce et al. (2014) paper on serial microsampling. I'm also refining the DOT diagrams, focusing on adhering to the max width and color contrast rules for visual clarity in the technical guide. I will add size="8,5" to the diagrams for this purpose. Text color will be explicitly set to ensure adequate contrast.
Refining Visualization Details
I'm now focusing on DOT diagram styling to enhance readability. I've ensured node and edge attributes, including fontcolor and color, are set for maximum contrast. The diagrams now include specific size attributes and explicit text color to improve visual clarity, especially when considering the node's background. Color choices are being checked to ensure contrast and adherence to the chosen color palette.
Visualizing Method Workflow
I'm now integrating DOT diagrams to illustrate the workflow. I've successfully rendered the study design, including IV and PO administration followed by sampling, sample preparation, and non-compartmental analysis (NCA). I've ensured node and edge attributes, including font color and color, are set for maximum contrast, and specific size attributes and explicit text color are now included.
Evaluating Compound Properties
I'm now characterizing the compound's properties to inform the analytical strategy. The 2-aminoimidazole core imparts basicity and polarity, while the 3,4-dimethylphenyl group introduces lipophilicity. I anticipate a LogP around 2.5-3.5, which is critical for extraction and LC-MS/MS method development. These characteristics will guide my choices in mobile phases and extraction solvents.
Optimizing Extraction and Analysis
I'm now focusing on extraction and analytical strategy. Because the amine is ionized at physiological pH, basifying the plasma sample is essential for LLE into an organic solvent like MTBE. The subsequent LC-MS/MS method will utilize a reversed-phase C18 column and an acidic mobile phase for optimal retention and ionization efficiency, which the compound's properties require.
Finalizing Method Validation
I'm now focusing on calibrating the LC-MS/MS assay. I'm verifying the calibration curve based on ICH M10 guidance, ensuring the range is adequate for anticipated DPMA plasma concentrations, and that the method is suitable to quantify the drug. I'll summarize quantitative data into tables and refine the protocol section.
Incorporating Citations Effectively
I'm now integrating citations into the text for clarity and compliance. I'm using markdown links for authoratative sources, for example, , following the grounding tool instructions. I will use the grounding tool for all relevant citations, for example, the Joyce et al. 2014 paper. I aim for clear, concise, and validated claims.
Listing References Systematically
I'm now integrating a numbered reference list at the end for each valid URL, in addition to using [Index] format with the grounding tool. I'm ensuring both formats are present for ease of reference and validation. My aim is a clear and consistent presentation with validated claims. I've prepared a table to contain PK data.
Detailing Bioanalytical Procedures
I'm now detailing the liquid-liquid extraction (LLE) and LC-MS method. Following Protocol 2, I'll add a stable isotope-labeled internal standard (SIL-IS) to the thawed plasma samples. Extraction will be performed with MTBE after basifying to liberate the amine. The resulting organic layer, after drying, will be reconstituted and injected into the LC-MS/MS system. The LC-MS/MS method will use a C18 column and an acidic mobile phase for optimal analyte retention and ionization.
Describing Analytical Workflow
I'm now detailing the LLE and LC-MS method, as outlined above. I'll add a stable isotope-labeled internal standard (SIL-IS) to thawed plasma samples to perform the extraction. I'll basify the sample to liberate the amine. The organic layer will be collected, dried, and reconstituted, then injected into the LC-MS/MS system. The LC-MS/MS method will use a C18 column and an acidic mobile phase.
(Illustrative Structure)

